molecular formula C15H18N2OS B14553142 5-Cyclohexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 61815-21-2

5-Cyclohexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B14553142
CAS No.: 61815-21-2
M. Wt: 274.4 g/mol
InChI Key: XWYCHNZOXCMMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones This compound features a cyclohexyl group, a phenyl group, and a sulfanylidene group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of cyclohexylamine, benzaldehyde, and thiourea under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the imidazolidinone ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial synthesis typically employs similar reaction conditions as laboratory-scale synthesis but may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

5-Cyclohexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
  • 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one

Uniqueness

5-Cyclohexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity

Properties

CAS No.

61815-21-2

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

5-cyclohexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H18N2OS/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2,(H,16,19)

InChI Key

XWYCHNZOXCMMFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.